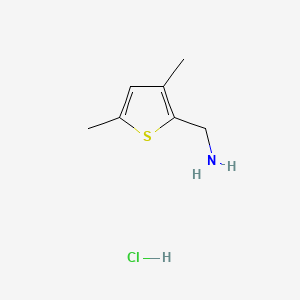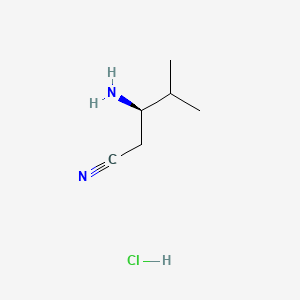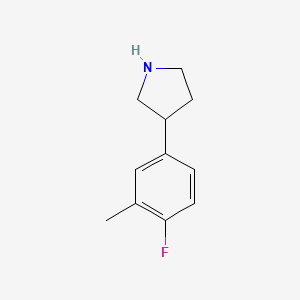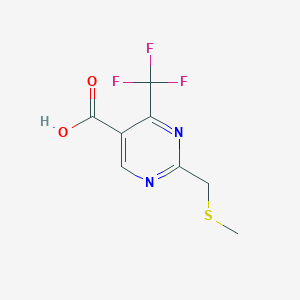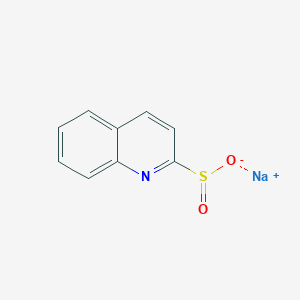
Sodium quinoline-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium quinoline-2-sulfinate is a chemical compound that belongs to the class of sulfinates. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium quinoline-2-sulfinate can be synthesized through several methods. One common method involves the reaction of quinoline-2-sulfonyl chloride with sodium sulfite under basic conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium quinoline-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-sulfonic acid.
Reduction: It can be reduced to form quinoline-2-sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Quinoline-2-sulfonic acid.
Reduction: Quinoline-2-sulfinic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium quinoline-2-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium quinoline-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Sodium quinoline-2-sulfinate can be compared with other similar compounds such as:
Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different aromatic structure.
Sodium toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the benzene ring.
Sodium methanesulfinate: A simpler sulfinate salt with a single carbon atom.
Uniqueness: this compound is unique due to its quinoline backbone, which imparts distinct chemical properties and reactivity compared to other sulfinates. This makes it particularly valuable in the synthesis of quinoline-based compounds and in applications where the quinoline structure is advantageous.
Eigenschaften
Molekularformel |
C9H6NNaO2S |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
sodium;quinoline-2-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
IJBHAESZFRECEA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)

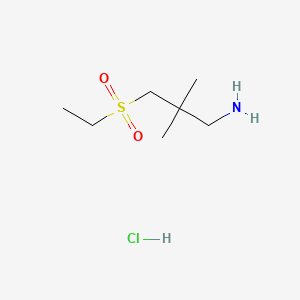
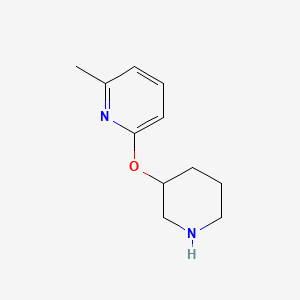
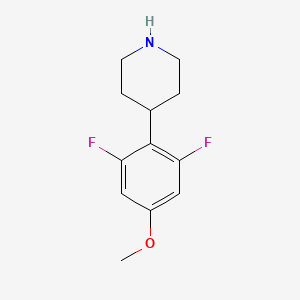
![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)

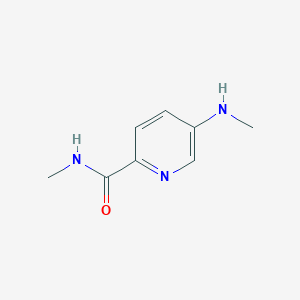
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)
